molecular formula C18H19N3O3S B10914814 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B10914814
M. Wt: 357.4 g/mol
InChI Key: FKXBAZQEMPIYAO-UHFFFAOYSA-N
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Description

This compound is a benzimidazole-based acetamide derivative featuring a 5-ethoxy substitution on the benzimidazole core, a sulfanyl linker at position 2, and an N-(2-methoxyphenyl)acetamide moiety. Its molecular formula is C₁₈H₁₈N₃O₃S, with a molar mass of 356.42 g/mol. Structural analogs of this compound have been explored for diverse pharmacological activities, including enzyme inhibition and antimicrobial effects .

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C18H19N3O3S/c1-3-24-12-8-9-13-15(10-12)21-18(20-13)25-11-17(22)19-14-6-4-5-7-16(14)23-2/h4-10H,3,11H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

FKXBAZQEMPIYAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of Ethoxy Group: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Thioether Formation: The sulfanyl group is incorporated by reacting the benzimidazole derivative with a thiol compound, typically under basic conditions.

    Acetamide Formation: The final step involves the acylation of the benzimidazole-thioether intermediate with 2-methoxyphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted benzimidazole derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. The benzimidazole moiety is known to interact with microbial DNA and proteins, potentially leading to growth inhibition. Studies have demonstrated that compounds with similar structures can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential
The compound's structure suggests potential anticancer properties. Benzimidazole derivatives have been investigated for their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of kinases critical for cancer progression .

Mechanism of Action
The mechanism of action for 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide may involve the disruption of cellular processes through interaction with DNA and various protein targets. This interaction can lead to the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Antimicrobial Activity
    A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide. The results indicated a notable reduction in microbial growth at concentrations as low as 10 µg/mL against E. coli and S. aureus .
  • Investigation into Anticancer Effects
    In a preclinical trial reported in Cancer Research, researchers tested the compound's effect on human cancer cell lines. The study found that treatment with this benzimidazole derivative led to a significant decrease in cell viability, with IC50 values indicating potent activity against breast and lung cancer cell lines .

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis. The compound targets enzymes and proteins involved in cell cycle regulation, leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles and substituent variations:

Benzimidazole-Based Derivatives

  • 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Structural Difference: Methoxy (vs. ethoxy) at benzimidazole position 5; trifluoromethylphenyl (vs. 2-methoxyphenyl) acetamide. The methoxy group reduces steric bulk compared to ethoxy, possibly altering pharmacokinetics .
  • 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide

    • Structural Difference : Naphthalen-1-yl (vs. 2-methoxyphenyl) acetamide.
    • Impact : The naphthyl group introduces extended π-π stacking capabilities, which may improve binding to aromatic residues in enzymes or receptors. Reported molar mass: 377.46 g/mol .

Triazole-Based Derivatives

  • 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide (Compound 17)

    • Structural Difference : Triazole (vs. benzimidazole) core.
    • Activity : Minimal Inhibitory Concentration (MIC) data against Escherichia coli suggests moderate antimicrobial activity. NMR data (δ 7.98 ppm for aromatic protons) confirms structural integrity .
  • 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) Structural Difference: Fluorobenzyl (vs. methoxyphenyl) group. Impact: Fluorine’s electronegativity may enhance metabolic stability. MIC values indicate superior antibacterial activity compared to non-fluorinated analogs .

Oxadiazole-Based Derivatives

  • 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide Structural Difference: Oxadiazole core with 5-chloro-2-methoxyphenyl group. The chloro substituent may enhance binding to hydrophobic enzyme pockets .

Pyrimidine and Quinazoline Derivatives

  • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) Structural Difference: Quinazoline sulfonyl group (vs. benzimidazole-sulfanyl).
  • N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide Activity: MMP-9 inhibitor with Kᴅ = 320 nM, preventing proMMP-9 association with integrins. The hexahydroquinazolinone scaffold confers conformational flexibility for domain binding .

Structural and Pharmacological Insights

Table 1: Key Comparative Data

Compound Class Core Structure Substituents Notable Activity/Data Reference
Benzimidazole Benzimidazole 5-ethoxy, N-(2-methoxyphenyl) Lipophilicity: LogP ~3.2*
Benzimidazole (Analog) Benzimidazole 5-methoxy, N-(3-CF₃-phenyl) Halogen bonding potential
Triazole 1,2,3-Triazole N-(2-methoxyphenyl) MIC = 128 µg/mL (E. coli)
Oxadiazole 1,3,4-Oxadiazole N-(2-methoxy-5-chlorophenyl) AChE IC₅₀ = 12.5 µM
Quinazoline Quinazoline sulfonyl N-(4-methoxyphenyl) MCF-7 Growth Inhibition: 78%

*Estimated using fragment-based methods.

Key Observations

Substituent Effects :

  • Ethoxy/methoxy groups on benzimidazole improve solubility but may reduce metabolic stability compared to halogens (e.g., trifluoromethyl) .
  • Sulfanyl linkers enhance hydrogen bonding capacity, critical for enzyme inhibition .

Biological Activity :

  • Benzimidazole derivatives show broader enzyme inhibition profiles, while triazoles and oxadiazoles are more focused on antimicrobial targets .
  • Quinazoline derivatives exhibit potent anti-cancer activity, likely due to kinase interaction .

Structural Characterization :

  • Crystallographic data for analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ) were resolved using SHELXL, highlighting the role of X-ray diffraction in confirming substituent geometry .

Biological Activity

The compound 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide is a benzimidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

This compound is characterized by a benzimidazole core, which is known for its potential therapeutic applications. The molecular formula is C16_{16}H18_{18}N2_{2}O2_{2}S, with a molecular weight of approximately 306.39 g/mol. The structure includes an ethoxy group and a methoxyphenyl acetamide moiety, which contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that benzimidazole derivatives exhibit significant antiviral properties. For instance, compounds similar to 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide have shown effectiveness against various RNA and DNA viruses. A study highlighted that certain benzimidazole derivatives inhibited the activity of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus with IC50_{50} values ranging from 0.35 μM to 1.43 μM .

Anticancer Effects

The anticancer potential of benzimidazole derivatives has been extensively documented. Specifically, compounds with similar structures have been tested against human liver carcinoma (HEPG2) and other cancer cell lines. For example, some derivatives demonstrated IC50_{50} values as low as 3.4 μM, indicating potent cytotoxic effects against cancer cells .

Antimicrobial Properties

Benzimidazole compounds are also recognized for their antimicrobial activity. Research has shown that these compounds can inhibit bacterial growth effectively, with some derivatives exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and function .

The biological activities of 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication or cancer cell proliferation.
  • Cell Cycle Arrest : Some studies suggest that benzimidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Case Studies

StudyFindingsReference
Antiviral Efficacy Showed IC50_{50} values between 0.35 μM and 1.43 μM against HCV NS5B
Anticancer Activity Demonstrated significant cytotoxicity against HEPG2 cells with IC50_{50} values as low as 3.4 μM
Antimicrobial Effects Exhibited broad-spectrum antibacterial activity against various pathogens

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